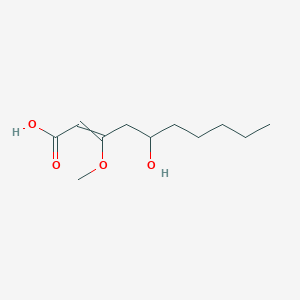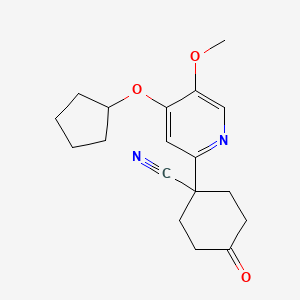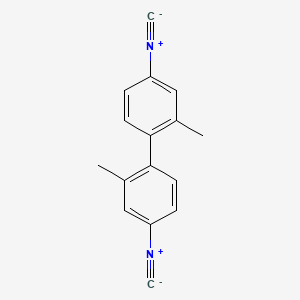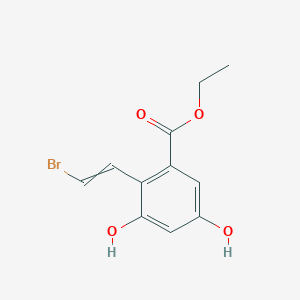
5-Hydroxy-3-methoxydec-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ヒドロキシ-3-メトキシデク-2-エン酸は、分子式C₁₁H₂₀O₄の有機化合物です。これは、デセノイル酸骨格に結合したヒドロキシル基(-OH)とメトキシ基(-OCH₃)の存在を特徴としています。
準備方法
合成経路と反応条件
5-ヒドロキシ-3-メトキシデク-2-エン酸の合成には、通常、以下の手順が含まれます。
出発物質: 合成は、デセノイル酸誘導体などの適切な出発物質の選択から始まります。
メトキシル化: メトキシ基は、硫酸(H₂SO₄)などの触媒の存在下でメタノール(CH₃OH)を用いるメトキシル化反応によって導入されます。
工業的製造方法
工業的には、5-ヒドロキシ-3-メトキシデク-2-エン酸の製造は、大規模バッチプロセスまたは連続プロセスで行うことができます。これらの方法は、最適化された反応条件と触媒を使用して効率的な合成を実現することで、化合物の高収率と高純度を保証します。
化学反応の分析
反応の種類
5-ヒドロキシ-3-メトキシデク-2-エン酸は、以下のものを含む様々な化学反応を起こします。
酸化: ヒドロキシル基は、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などの酸化剤を用いて、ケトンまたはアルデヒドを形成するように酸化できます。
還元: 化合物は、水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤を用いて、アルコールまたはアルカンを形成するように還元できます。
置換: メトキシ基は、水酸化ナトリウム(NaOH)やtert-ブトキシドカリウム(KOtBu)などの試薬を用いて求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中のKMnO₄。
還元: 無水エーテル中のLiAlH₄。
置換: 水溶液中のNaOH。
生成される主な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: アルコールまたはアルカンの生成。
置換: 異なる官能基を持つ置換誘導体の生成。
科学的研究の応用
5-ヒドロキシ-3-メトキシデク-2-エン酸は、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗炎症作用などの潜在的な生物活性について調査されています。
医学: 様々な疾患の治療における潜在的な治療効果について探求されています。
産業: 特殊化学品や材料の製造に使用されます。
作用機序
5-ヒドロキシ-3-メトキシデク-2-エン酸の作用機序には、特定の分子標的や経路との相互作用が含まれます。ヒドロキシル基とメトキシ基は、その反応性と生物学的分子への結合親和性に重要な役割を果たしています。これらの相互作用は、様々な生化学的経路を調節し、観察される効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
- 5-ヒドロキシ-3-メトキシデカン酸
- 5-ヒドロキシ-3-メトキシウンデク-2-エン酸
- 5-ヒドロキシ-3-メトキシデク-2-エン酸メチルエステル
独自性
5-ヒドロキシ-3-メトキシデク-2-エン酸は、その官能基の特定の組み合わせとそのデセノイル酸骨格によって独特です。この組み合わせは、様々な用途に役立つ、明確な化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
- 5-Hydroxy-3-methoxydecanoic acid
- 5-Hydroxy-3-methoxyundec-2-enoic acid
- 5-Hydroxy-3-methoxydec-2-enoic acid methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups and its decenoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
920266-00-8 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC名 |
5-hydroxy-3-methoxydec-2-enoic acid |
InChI |
InChI=1S/C11H20O4/c1-3-4-5-6-9(12)7-10(15-2)8-11(13)14/h8-9,12H,3-7H2,1-2H3,(H,13,14) |
InChIキー |
LUKBVAKONHBHSB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC(=CC(=O)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B12630287.png)



![(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol](/img/structure/B12630305.png)



![5-Chloro-1H-imidazo[4,5-B]pyrazine](/img/structure/B12630328.png)
![Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate](/img/structure/B12630331.png)

![N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12630338.png)
![N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B12630349.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-](/img/structure/B12630352.png)
